Cas no 1421490-44-9 (3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide)

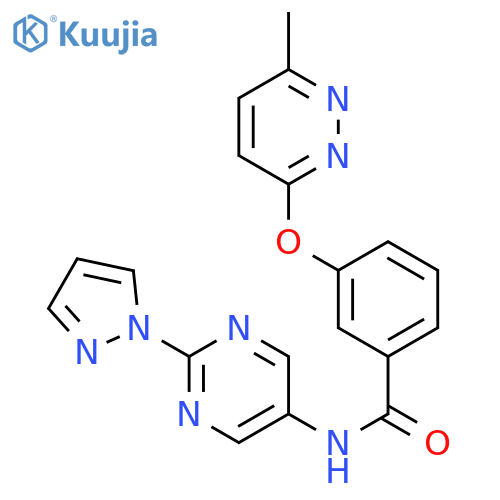

1421490-44-9 structure

商品名:3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide

CAS番号:1421490-44-9

MF:C19H15N7O2

メガワット:373.368102312088

CID:6515585

3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide

- 3-(6-methylpyridazin-3-yl)oxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide

-

- インチ: 1S/C19H15N7O2/c1-13-6-7-17(25-24-13)28-16-5-2-4-14(10-16)18(27)23-15-11-20-19(21-12-15)26-9-3-8-22-26/h2-12H,1H3,(H,23,27)

- InChIKey: FYOSVGHULXMHQH-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CN=C(N2C=CC=N2)N=C1)(=O)C1=CC=CC(OC2=NN=C(C)C=C2)=C1

3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6218-0088-10μmol |

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |

1421490-44-9 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0088-10mg |

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |

1421490-44-9 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0088-5mg |

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |

1421490-44-9 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0088-100mg |

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |

1421490-44-9 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0088-50mg |

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |

1421490-44-9 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0088-20μmol |

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |

1421490-44-9 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0088-15mg |

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |

1421490-44-9 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0088-20mg |

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |

1421490-44-9 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0088-2μmol |

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |

1421490-44-9 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6218-0088-5μmol |

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |

1421490-44-9 | 5μmol |

$63.0 | 2023-09-09 |

3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

1421490-44-9 (3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide) 関連製品

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬